6-Oxa-1-azaspiro[3.4]octane
Overview
Description
Synthesis Analysis
The synthesis of 6-Oxa-1-azaspiro[3.4]octane involves the use of column chromatography . The residue obtained from the combined filtrate and washings is purified to afford the compound .Molecular Structure Analysis
The molecular formula of 6-Oxa-1-azaspiro[3.4]octane is C6H11NO . Its molecular weight is 113.16 . The InChI code is 1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2 .Chemical Reactions Analysis
6-Oxa-1-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .Physical And Chemical Properties Analysis
6-Oxa-1-azaspiro[3.4]octane is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Use as a Pharmaceutical Intermediate
- Scientific Field : Synthetic Chemistry
- Application Summary : 6-Oxa-1-azaspiro[3.4]octane is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then consumed by subsequent reactions.
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact procedures are not provided in the available resources .
- Results or Outcomes : The outcome of using 6-Oxa-1-azaspiro[3.4]octane as an intermediate would be the production of the desired end product. The efficiency and yield would depend on the specific synthesis pathway .
Preparation of Azaspirocycle or Azetidine Substituted 4-Anilinoquinazoline Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 6-Oxa-1-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact procedures are not provided in the available resources .
- Results or Outcomes : The outcome of this application is the production of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives. These compounds have shown to inhibit EGFR, which could have potential applications in cancer treatment .
Safety And Hazards
6-Oxa-1-azaspiro[3.4]octane is considered hazardous. It is harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
7-oxa-1-azaspiro[3.4]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-7-6(1)2-4-8-5-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBXQNDOVHLCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717314 | |
Record name | 6-Oxa-1-azaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-1-azaspiro[3.4]octane | |
CAS RN |
71850-23-2 | |
Record name | 6-Oxa-1-azaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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